Ethyl 2,3,4-trifluorobenzoate

Coordination Chemistry Electrochemistry Metal-Organic Frameworks

Ethyl 2,3,4-trifluorobenzoate (CAS 351354-50-2, MFCD06204408) is a tri-fluorinated benzoic acid ethyl ester with molecular formula C₉H₇F₃O₂ and molecular weight 204.15 g/mol. The compound belongs to the class of trifluorobenzoate esters serving as synthetic intermediates in pharmaceutical, agrochemical, and materials science applications.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 351354-50-2
Cat. No. B1330682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,4-trifluorobenzoate
CAS351354-50-2
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1)F)F)F
InChIInChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
InChIKeyMLANUBGYWOMWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3,4-Trifluorobenzoate (CAS 351354-50-2): A Positionally Defined Fluorinated Benzoate Ester for Regiochemically Demanding Pharmaceutical Intermediate Synthesis


Ethyl 2,3,4-trifluorobenzoate (CAS 351354-50-2, MFCD06204408) is a tri-fluorinated benzoic acid ethyl ester with molecular formula C₉H₇F₃O₂ and molecular weight 204.15 g/mol [1]. The compound belongs to the class of trifluorobenzoate esters serving as synthetic intermediates in pharmaceutical, agrochemical, and materials science applications. Its defining feature is the contiguous 2,3,4-fluorine substitution pattern on the phenyl ring, which imparts a characteristic electron-withdrawing profile and regiochemical reactivity distinct from its positional isomers such as the 2,4,5-, 2,3,6-, and 3,4,5-trifluorobenzoate congeners [2]. The compound is commercially available at ≥97% purity with a boiling point of 205–207 °C and computed XLogP3 of 2.4 [1].

Why Generic Substitution of Ethyl 2,3,4-Trifluorobenzoate (351354-50-2) with Isomeric Trifluorobenzoate Esters Is Scientifically Unsound


Trifluorobenzoate esters are not fungible building blocks. The precise positions of fluorine substituents on the aromatic ring dictate both the electronic profile (via Hammett σ parameters) and the regiochemical outcome of subsequent substitution reactions. Ethyl 2,3,4-trifluorobenzoate possesses a contiguous ortho–meta–para fluorination pattern that yields a distinct redox potential when incorporated into coordination complexes, as quantitatively demonstrated across a series of 13 fluorobenzoate ligands [1]. Furthermore, the 2,3,4-substitution pattern enables selective nucleophilic aromatic substitution at the 5-position, whereas the 2,4,5-isomer directs substitution to the 3-position—a regiochemical divergence that determines which quinolone antibiotic scaffolds can be accessed [2]. Substituting one isomer for another without verifying regiospecific reactivity, electronic tuning requirements, or downstream synthetic compatibility introduces risk of failed reactions, incorrect intermediates, or regulatory non-compliance in pharmaceutical supply chains.

Quantitative Differentiation Evidence for Ethyl 2,3,4-Trifluorobenzoate (351354-50-2) versus Positional Isomers and In-Class Analogs


Electrochemical Redox Potential of Diruthenium Paddlewheel Complexes: 2,3,4-F₃ vs. 2,4,5-F₃ vs. 2,3,6-F₃ vs. 3,4,5-F₃ Trifluorobenzoate Ligands

In a controlled head-to-head study, the redox potential (E₁/₂) of the [Ru₂(II,II)]/[Ru₂(II,III)]⁺ couple was measured by cyclic voltammetry in THF (vs. Ag/Ag⁺) for paddlewheel diruthenium complexes bearing 13 different fluorobenzoate ligands, including four trifluorobenzoate positional isomers: 2,3,4-F₃, 2,4,5-F₃, 2,3,6-F₃, and 3,4,5-F₃ [1]. The entire series spanned a wide potential range from −40 mV to +350 mV, with each trifluorobenzoate isomer occupying a distinct, non-overlapping position within this tuning window. Notably, the 2,3,4-F₃ complex exhibited a redox potential distinctly higher than that of the 2,4,5-F₃ analogue, consistent with the greater cumulative electron-withdrawing effect of three contiguous fluorine substituents (ortho–meta–para) versus the non-contiguous 2,4,5-arrangement. The authors established that E₁/₂ correlates linearly with the sum of Hammett substituent constants (σₘ, σₚ) plus an estimated ortho-fluorine parameter (σₒ ≈ 0.2), providing a predictable, quantifiable basis for selecting the 2,3,4-isomer when a specific redox potential is required for electronic tuning of coordination complexes [1].

Coordination Chemistry Electrochemistry Metal-Organic Frameworks

Regioselective Nucleophilic Aromatic Substitution: 2,3,4-Trifluorobenzoate Directs Substitution to the 5-Position, Whereas 2,4,5-Trifluorobenzoate Directs to the 3-Position

Patent DE 69716962 T2 (Ube Industries) explicitly claims a process for preparing 2,3,4-trifluoro-5-substituted benzoic acid esters and, separately, 2,4,5-trifluoro-3-substituted benzoic acid esters [1]. The 2,3,4-trifluorobenzoate scaffold undergoes regioselective nucleophilic substitution exclusively at the 5-position (para to the ester group, ortho to the 4-fluoro), while the 2,4,5-isomer is substituted at the 3-position. This positional selectivity is electronically mandated by the fluorine substitution pattern and is not achievable by simply swapping isomers. Both product series are described as essential starting materials for synthesizing quinolonecarboxylic acid antibacterials bearing a 6- or 8-trifluoromethyl group, as disclosed in WO 96/02512 and Japanese Patent Publication 66180/1989 [1].

Organic Synthesis Quinolone Antibiotics Regioselectivity

Computed Lipophilicity (XLogP3): Ethyl 2,3,4-Trifluorobenzoate vs. Positional Trifluorobenzoate Ester Isomers

The computed octanol–water partition coefficient (XLogP3) for ethyl 2,3,4-trifluorobenzoate is 2.4 [1]. For the 2,4,5-trifluorobenzoate isomer, while an experimentally measured log P for the free acid form and computed values for related fluorination motifs are available, the contiguous 2,3,4-fluorination pattern is known from systematic lipophilicity studies of vicinal vs. skipped fluorination motifs to produce a distinct log P compared to non-contiguous fluorination patterns when embedded in structurally equivalent environments [2]. Specifically, Troup et al. (2021) demonstrated that vicinal (adjacent) fluorination motifs produce log P values that differ measurably from skipped (1,3-substituted) fluorination motifs in matched molecular pair analyses, with skipped fluorination being more effective at log P reduction [2]. The 2,3,4-pattern (vicinal at positions 2,3 and 3,4) thus carries a different lipophilicity signature than the 2,4,5-pattern (which includes a skipped 2,4-relationship).

Medicinal Chemistry ADME Lipophilicity

Synthesis of Non-6-Fluoroquinolone Antibacterials: 2,3,4-Trifluoro Substitution Pattern Enables Bioisosteric Replacement of the Classical C6-Fluorine

A novel 5-amino-6-methylquinoline carboxylic acid antibacterial series was synthesized in 12 steps starting from 2,3,4-trifluoroaniline—a building block directly accessible from 2,3,4-trifluorobenzoic acid and its ethyl ester via amidation and Hofmann rearrangement [1]. The resulting non-6-fluoroquinolones demonstrated antibacterial activity comparable to ciprofloxacin against Gram-negative organisms, with some derivatives showing superior Gram-positive activity [1]. This finding is mechanistically significant because it establishes that the 2,3,4-trifluoro substitution pattern on the aniline precursor provides sufficient electronic activation to replace the traditional C6-fluorine atom that had been considered essential for quinolone antibacterial potency. This scaffold is specifically accessible from the 2,3,4-trifluoro substitution pattern; the 2,4,5-trifluoroaniline isomer would yield a different cyclization outcome in the Gould–Jacobs quinolone synthesis, as the ring-closure regiochemistry is dictated by the positions of the fluorine substituents relative to the nascent quinolone ring junctions [1].

Antibacterial Quinolone Bioisostere

Procurement-Relevant Application Scenarios for Ethyl 2,3,4-Trifluorobenzoate (351354-50-2)


Rational Tuning of Redox-Active Paddlewheel Diruthenium Complexes for Stimuli-Responsive Magnetic Metal-Organic Frameworks (MOFs)

Researchers constructing mixed-valence diruthenium paddlewheel MOFs with CO₂-responsive magnetic switching behavior require ligands that provide precise and predictable redox potentials. The Dalton Trans. study demonstrates that the 2,3,4-trifluorobenzoate ligand occupies a specific, reproducible position within the 390 mV tuning window (−40 to +350 mV vs. Ag/Ag⁺), distinguishable from all other trifluorobenzoate isomers [1]. Procurement of the correct 2,3,4-isomer (rather than the 2,4,5- or 2,3,6-isomer) ensures that the resulting [Ru₂(2,3,4-F₃PhCO₂)₄] donor unit exhibits the intended HOMO energy level and charge-transfer behavior required for ferrimagnetic-to-paramagnetic switching upon CO₂ adsorption/desorption cycles [1].

Synthesis of 6-Trifluoromethyl-Substituted Quinolonecarboxylic Acid Antibacterials via 5-Position-Functionalized 2,3,4-Trifluorobenzoate Intermediates

The patent DE 69716962 T2 explicitly teaches that 2,3,4-trifluoro-5-substituted benzoic acid esters—accessible exclusively through regioselective substitution of ethyl 2,3,4-trifluorobenzoate at the 5-position—serve as critical precursors to quinolonecarboxylic acids bearing a 6-trifluoromethyl group [1]. Attempting this synthetic route with ethyl 2,4,5-trifluorobenzoate would instead direct substitution to the 3-position, yielding the 8-trifluoromethyl quinolone regioisomer, which is a different pharmacophore. For pharmaceutical intermediate manufacturers serving quinolone antibiotic supply chains, the procurement specification must explicitly designate the 2,3,4-isomer (CAS 351354-50-2) to ensure the correct regioisomeric product [1].

Development of Non-6-Fluoroquinolone Antibacterial Agents Using the 2,3,4-Trifluoroaniline-Derived Scaffold

Medicinal chemistry teams pursuing non-6-fluoroquinolone antibacterials—which replace the classical C6-fluorine with a C6-methyl group to potentially reduce fluoroquinolone-associated toxicities—require 2,3,4-trifluoroaniline as the key building block [1]. Ethyl 2,3,4-trifluorobenzoate serves as the direct precursor to this aniline via sequential hydrolysis, amidation, and Hofmann rearrangement. The resulting 5-amino-6-methylquinolone series has demonstrated antibacterial activity comparable to ciprofloxacin [1]. The 2,3,4-substitution pattern on the starting benzoate is essential for the correct cyclization regiochemistry in the Gould–Jacobs quinolone synthesis; other trifluorobenzoate isomers would not provide the same quinolone scaffold [1].

SAR Studies Requiring Specific Lipophilicity Tuning with the Contiguous 2,3,4-Trifluoro Pharmacophore

In lead optimization campaigns where lipophilicity fine-tuning is critical for achieving oral bioavailability (target log P range 1–3), the 2,3,4-trifluorobenzoate ester offers a computed XLogP3 of 2.4 [1]. Systematic studies on vicinal versus skipped fluorination patterns have established that contiguous fluorination (as in the 2,3,4-pattern) produces different log P effects compared to non-contiguous (skipped) arrangements [2]. When a medicinal chemistry program has established SAR showing that vicinal trifluorination at positions 2,3,4 optimizes both potency and ADME properties, substitution with a different trifluorobenzoate isomer would alter the lipophilicity profile and potentially compromise the carefully balanced drug-like properties of the lead series [2].

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